![molecular formula C13H18ClNO2 B1397662 1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride CAS No. 1220036-55-4](/img/structure/B1397662.png)
1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Overview
Description
The compound “1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride” is a derivative of phenyl ethanone, which is a type of ketone. It has a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The compound likely has a planar aromatic phenyl group attached to a piperidine ring through an ether linkage. The piperidine ring is a saturated cyclic amine, which could contribute to the compound’s potential biological activity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ether linkage could potentially be cleaved under acidic conditions, and the ketone could undergo reactions such as reduction or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar ketone and ether groups in this compound could influence its solubility in different solvents .Scientific Research Applications
Pharmaceutical Industry
Piperidine derivatives, such as “1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . These compounds are used as building blocks and reagents in synthesizing organic compounds, including medicinal products .
Anticancer Applications
Piperidine derivatives have shown potential in anticancer applications . For instance, some innovative 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole byproducts have been evaluated for their anticancer activity .
Antiviral Applications
Piperidine derivatives are also being utilized in antiviral applications . Their unique chemical structure allows them to interact with viral proteins, inhibiting their function and preventing viral replication.
Antimalarial Applications
The antimalarial activity of piperidine derivatives is another area of interest . These compounds can interfere with the life cycle of malaria parasites, making them a potential candidate for the development of new antimalarial drugs.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have shown analgesic and anti-inflammatory properties . They can reduce pain and inflammation by interacting with specific receptors in the body.
Antipsychotic Applications
Piperidine derivatives have been used in the treatment of various psychiatric disorders . They can modulate the activity of neurotransmitters in the brain, helping to alleviate symptoms of these disorders.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-piperidin-3-yloxyphenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10(15)12-6-2-3-7-13(12)16-11-5-4-8-14-9-11;/h2-3,6-7,11,14H,4-5,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWYDHZFBSVXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride | |
CAS RN |
1220036-55-4 | |
Record name | Ethanone, 1-[2-(3-piperidinyloxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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